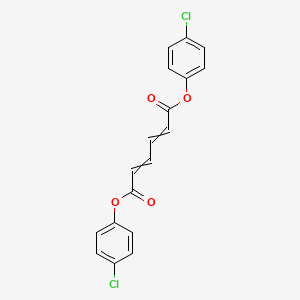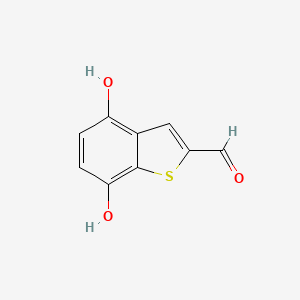
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a 3,5-dimethylphenyl group and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole can be achieved through various methods. One common approach is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Huisgen cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of copper(I) catalysts and appropriate solvents is crucial for the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole: Known for its diverse biological activities.
1-(3,5-Dimethylphenyl)-4-phenyl-1H-pyrazole: Shares a similar structure but differs in the ring system.
1-(3,5-Dimethylphenyl)-4-phenyl-1H-imidazole: Another similar compound with a different ring system.
Uniqueness: this compound is unique due to its triazole ring, which imparts specific chemical and biological properties. The presence of the 3,5-dimethylphenyl group further enhances its activity and selectivity in various applications.
Propiedades
Fórmula molecular |
C16H15N3 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)-4-phenyltriazole |
InChI |
InChI=1S/C16H15N3/c1-12-8-13(2)10-15(9-12)19-11-16(17-18-19)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clave InChI |
KYHUPIIWDBUCRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2C=C(N=N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
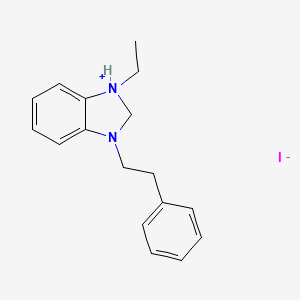
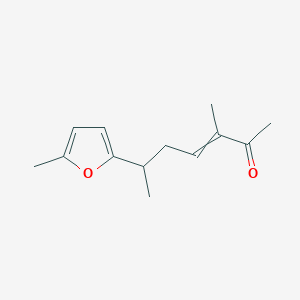
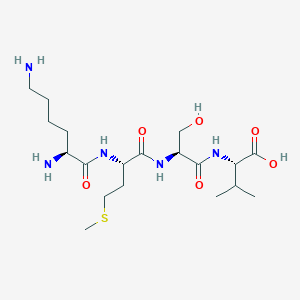
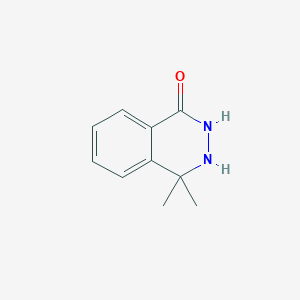
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)

